molecular formula C17H19NO3 B3321636 Hydromorphone-D3 CAS No. 136765-37-2

Hydromorphone-D3

Katalognummer: B3321636
CAS-Nummer: 136765-37-2
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: WVLOADHCBXTIJK-HOSVTXOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydromorphone-D3 belongs to a class of drugs called opioids, which includes morphine . It is a semi-synthetic drug and a centrally acting pain medication of the opioid class . It is used to relieve pain severe enough to require opioid treatment when other pain medicines did not work well enough or cannot be tolerated .


Molecular Structure Analysis

This compound has a molecular formula of C17H19NO3 . It is a hydrogenated ketone analog of morphine, making it more lipid-soluble, which enhances its ability to cross the blood-brain barrier to enter the CNS, giving it a more rapid onset of action than morphine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.36 g/mol . More research would be needed to provide a detailed physical and chemical properties analysis of this compound.

Wissenschaftliche Forschungsanwendungen

Overview of Hydromorphone in Clinical Use

Hydromorphone, a potent morphine analogue, is primarily utilized in pain management, included in various international pain management guidelines. Recent advancements in hydromorphone formulations and its clinical applications necessitate a review of its pharmacotherapeutic utility. Key areas include its pharmacologic profile, pain management roles, formulations, administration routes, and considerations for opioid rotation. The push towards tamper-resistant formulations aims to mitigate abuse risks without compromising safety, highlighting the importance of hydromorphone in modern healthcare environments (Gregory, 2013).

Hydromorphone in Pediatric Pain Management

Despite morphine's status as the gold standard for treating severe nociceptive pain in children, hydromorphone's use is on the rise. This review assesses the evidence for hydromorphone's safe and effective prescription in pediatric patients. Although structurally and pharmacokinetically similar to morphine, hydromorphone is 5–7 times more potent. However, current data do not demonstrate any advantage over morphine regarding efficacy and safety, advocating for morphine as the primary treatment choice for moderate to severe pain in children, with hydromorphone as an alternative (Rodieux et al., 2022).

Hydromorphone in Epidural Analgesia and Anesthesia

Hydromorphone is recommended for use in small animals for procedures involving the hind end, thorax, and forelimbs due to its beneficial effects in pre-emptive analgesia, intraoperative analgesia, and prolonged postoperative analgesia. The few side effects associated with epidural administration of hydromorphone can usually be managed easily, suggesting a favorable risk-benefit ratio (Torske & Dyson, 2000).

Wirkmechanismus

Target of Action

Hydromorphone-D3, like its parent compound hydromorphone, is a semi-synthetic opioid that primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and response .

Mode of Action

This compound acts as an agonist at the mu-opioid receptors . By binding to these receptors, it inhibits ascending pain pathways, altering the perception of and response to pain . This interaction also causes cough suppression by direct central action in the medulla .

Biochemical Pathways

The metabolism of hydromorphone, and by extension this compound, is primarily hepatic. It is metabolized to hydromorphone-3-glucuronide through glucuronidation reactions . This primary metabolic pathway is facilitated by the activity of the enzyme UDP-glucuronosyltransferase-2B7 .

Pharmacokinetics

The immediate-release version of hydromorphone reaches its peak concentration after 30-60 minutes, while the extended-release version reaches the peak concentration after 9 hours . When administered orally, hydromorphone is absorbed mainly in the upper small intestine with a bioavailability of 60% due to intensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily analgesic, resulting in pain relief. It has been observed to provide complete and long-lasting pain relief when compared to other pain relief agents such as meperidine, morphine, diamorphine, bupivacaine, indomethacin, and fentanyl .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain cytochrome P450 enzymes can affect the metabolism of hydromorphone . Additionally, factors such as age, body weight, and liver function can also influence the drug’s pharmacokinetics and overall effect .

Safety and Hazards

Hydromorphone is a Schedule II drug under the Controlled Substances Act with an accepted medical use as a pain reliever. It has a high potential for abuse and use may lead to severe psychological or physical dependence . It can cause serious side effects, dependency, and the risk of addiction .

Zukünftige Richtungen

The long-term stability of hydromorphone in human plasma frozen at -20°C for three years is of value for re-evaluations or delayed analyses for research purposes and in pharmacokinetic studies, such as in forensic medicine . More research is needed to explore the future directions of Hydromorphone-D3.

Biochemische Analyse

Biochemical Properties

Hydromorphone-D3 interacts with certain opioid receptors in the brain and spinal cord, which make up the central nervous system . It is metabolized in the liver through glucuronidation, with the majority of the drug being transformed into hydromorphone-3-glucuronide . This primary metabolic pathway is done by the activity of the UDP-glucuronosyltransferase-2B7 .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It may reduce pain by acting on certain opioid receptors in the brain and spinal cord . Some of the observed effects of the consumption of hydromorphone for acute pain are complete and long-lasting pain relief when compared to other pain relief agents .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with opioid receptors. It is metabolized by the body to hydromorphone-3-glucuronide through glucuronidation reactions . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of hydromorphone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It has a rapid onset and peak at or immediately after the end of the 2-h IV infusion . The median total body clearance was 30.4 (19.8– 36.7) mL/min/kg; volume of distribution at steady state was 4.5 (3.2–7.8) L/kg; and terminal elimination half-life was 11.2 (7.6–24.3) h .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single dose of hydromorphone (0.6 mg/kg) was well tolerated in all birds. Hydromorphone rapidly attained plasma concentrations following IM administration and had high bioavailability and short t1/2 . In dogs, hydromorphone at approximately 0.15 to 1 mg/kg produced measurable thermal antinociception .

Metabolic Pathways

The major metabolic pathway for this compound is via glucuronidation by UGT2B7 to form its major metabolite, hydromorphone-3-glucuronide . This metabolism involves uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of hydromorphone .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of hydromorphone is 4 L/kg, with 8% to 19% of the drug being bound to proteins . This compound is primarily excreted through the urine in its glucuronidated form .

Eigenschaften

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOADHCBXTIJK-HOSVTXOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016149
Record name Hydromorphone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-37-2
Record name Hydromorphone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydromorphone-D3
Reactant of Route 2
Hydromorphone-D3
Reactant of Route 3
Hydromorphone-D3
Reactant of Route 4
Hydromorphone-D3
Reactant of Route 5
Hydromorphone-D3
Reactant of Route 6
Hydromorphone-D3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.